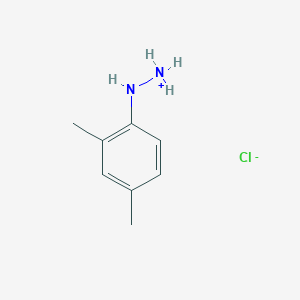

(2,4-Dimethylanilino)azanium;chloride

Description

Properties

IUPAC Name |

(2,4-dimethylanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5,10H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGXGLXFBMIVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N[NH3+])C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Applications

2.1 Disinfectants and Sanitizers

- Usage : (2,4-Dimethylanilino)azanium;chloride is widely used in disinfectants due to its effectiveness against bacteria, fungi, and viruses.

- Case Study : A study demonstrated that QACs effectively reduced microbial loads on surfaces in healthcare settings, highlighting their role in infection control .

2.2 Agricultural Applications

- Usage : This compound is employed as a biocide in agricultural settings to manage pests and pathogens.

- Case Study : Research indicates that QACs can enhance the efficacy of herbicides when used in combination, improving weed management strategies .

Industrial Applications

3.1 Cleaning Agents

- Usage : this compound is incorporated into various cleaning products due to its surfactant properties.

- Data Table 1: Common Cleaning Products Containing QACs

| Product Type | Application Area | Concentration Range (%) |

|---|---|---|

| Surface disinfectants | Healthcare | 0.5 - 5 |

| Laundry detergents | Domestic | 0.1 - 3 |

| Industrial cleaners | Manufacturing facilities | 1 - 10 |

3.2 Personal Care Products

- Usage : It is also found in personal care items such as shampoos and conditioners for its antimicrobial properties.

- Case Study : The incorporation of QACs in hair products has been shown to reduce microbial contamination effectively .

Regulatory Status and Safety Considerations

The use of this compound is subject to regulatory scrutiny due to potential health risks associated with QAC exposure. Regulatory agencies have established guidelines for safe usage levels in consumer products.

Data Table 2: Regulatory Guidelines for QACs

| Regulatory Agency | Guideline Type | Maximum Allowable Concentration (%) |

|---|---|---|

| EPA | Biocide Registration | 0.5 - 5 |

| ECHA | Consumer Product Safety | 0.1 - 3 |

Environmental Impact

The environmental implications of using this compound are significant due to its persistence and potential toxicity to aquatic organisms. Studies have shown that improper disposal can lead to contamination of water sources.

Comparison with Similar Compounds

Structural Analogues

Benzethonium Chloride

- Structure: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium; chloride ().

- Key Differences: Contains a long alkyl chain and phenoxy group, enhancing lipophilicity and surfactant properties.

- Applications : Widely used as an antiseptic and preservative due to its membrane-disrupting activity.

Benzoxonium Chloride

- Structure : Benzyl-dodecyl-bis(2-hydroxyethyl)azanium; chloride ().

- Key Differences : Features a dodecyl chain and hydroxyethyl groups, increasing solubility in polar solvents.

- Applications : Antiseptic and antifungal agent in topical formulations .

Xylazine Hydrochloride Monohydrate

- Structure: N-(2,6-Dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride monohydrate ().

- Key Differences : Incorporates a thiazine ring, contributing to α2-adrenergic agonist activity.

- Applications : Veterinary sedative with analgesic and muscle relaxant properties .

Table 1: Structural and Functional Comparison

| Compound | Key Structural Features | Applications |

|---|---|---|

| (2,4-Dimethylanilino)azanium;chloride | 2,4-dimethylaniline core, quaternary ammonium | Potential drug intermediate |

| Benzethonium chloride | Long alkyl chain, phenoxy group | Antiseptic, preservative |

| Xylazine hydrochloride | Thiazine ring, 2,6-dimethyl substitution | Veterinary anesthesia |

Physicochemical Properties

- Molecular Weight : Comparable to benzethonium chloride (~454 g/mol) but lighter than benzoxonium chloride (~495 g/mol) .

- Solubility : Quaternary ammonium salts generally exhibit high water solubility due to ionic character. However, substituents like aromatic rings (e.g., 2,4-dimethylaniline) may reduce solubility compared to hydroxyethyl-containing analogs (e.g., benzoxonium chloride) .

- Crystalline Structure : Analogous to xylazine hydrochloride, which forms hydrogen-bonded networks involving chloride ions and water molecules, stabilizing the crystal lattice .

Reactivity and Stability

- Acid-Base Behavior : The quaternary ammonium group is permanently charged, making the compound stable in acidic conditions but susceptible to nucleophilic attack at the aromatic ring.

- Comparison with Primary Amines: Unlike primary amines (e.g., 2,4-diaminotoluene, ), quaternary salts lack free lone pairs, reducing their participation in condensation or azo-coupling reactions.

Preparation Methods

Alkylation of Amines

Quaternary ammonium salts like (2,4-dimethylanilino)azanium chloride are typically synthesized via alkylation of tertiary amines with alkyl halides. For example, dimethylamine reacts with allyl chloride in a stepwise manner to form dimethyldiallyl ammonium chloride (DMDAAC) through intermediate protonation and deprotonation steps. Similarly, (2,4-dimethylanilino)azanium chloride could be synthesized by reacting 2,4-dimethylaniline with methyl chloride under alkaline conditions.

Key steps include:

-

Initial alkylation :

This reaction is facilitated by maintaining a pH of 12–14 to deprotonate the amine and enhance nucleophilicity. -

Quaternization :

A second equivalent of methyl chloride reacts with the intermediate to form the quaternary ammonium structure.

Optimized Synthetic Protocols

Low-Temperature Alkylation

Drawing from the DMDAAC synthesis, the following protocol is proposed:

Materials :

-

2,4-Dimethylaniline (1 mol)

-

Methyl chloride (2.5 mol)

-

Sodium hydroxide (1.2 mol)

-

Solvent: Water or isopropanol/water mixture

Procedure :

-

Cool 2,4-dimethylaniline to 0–5°C in an ice bath.

-

Add methyl chloride and sodium hydroxide alternately in small increments to maintain pH 12–13.5.

-

After initial alkylation, add remaining methyl chloride over 2–4 hours at <10°C.

-

Reflux at 40–50°C until pH stabilizes below 6.5.

-

Vacuum-distill to remove excess reagents and isolate the product.

Critical Parameters :

-

Temperature : <10°C during alkylation prevents side reactions (e.g., Hofmann elimination).

-

pH Control : Alkaline conditions (pH >12) ensure deprotonation of the amine, while gradual acidification drives quaternization.

Comparative Analysis of Reaction Conditions

Challenges and Mitigation Strategies

Impurity Formation

Quaternary ammonium salts are prone to degradation at high pH or elevated temperatures, forming aldehydes or tertiary amines. For (2,4-dimethylanilino)azanium chloride, maintaining pH <13.5 and limiting reaction time above 40°C minimizes decomposition.

Solvent Selection

Aqueous-isopropanol mixtures (1:1) enhance solubility of both aromatic amines and alkyl halides, as demonstrated in cadmium-dimethylaniline hybrid syntheses.

Scalability and Industrial Relevance

The stepwise addition of reagents and temperature control used in DMDAAC production is directly applicable to large-scale synthesis of (2,4-dimethylanilino)azanium chloride. Industrial reactors equipped with pH and temperature feedback systems would optimize reproducibility.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing (2,4-Dimethylanilino)azanium chloride?

- Methodological Answer : Employ a combination of and NMR to confirm proton and carbon environments, particularly focusing on the dimethylaniline and azanium moieties. Infrared (IR) spectroscopy can identify N–H stretching vibrations (≈3000–3300 cm) and chloride interactions. Mass spectrometry (MS) via electrospray ionization (ESI) is critical for verifying molecular weight and fragmentation patterns. For structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is recommended, as demonstrated in analogous hydrochloride salts .

Q. How can researchers ensure high purity during synthesis of (2,4-Dimethylanilino)azanium chloride?

- Methodological Answer : Optimize salt formation by reacting 2,4-dimethylaniline with hydrochloric acid under controlled stoichiometry. Purify via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures). Monitor purity using reverse-phase HPLC with a C18 column and UV detection (λ ≈ 254 nm), adopting gradient elution with acetonitrile/water buffers, as validated for structurally related hydrochlorides .

Q. What protocols are effective for thermal stability analysis of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition onset (typically 150–250°C for similar azanium salts). Differential scanning calorimetry (DSC) can identify phase transitions or melting points. Cross-reference with SCXRD data to correlate thermal stability with molecular packing, as hydrogen bonding networks (e.g., O–H⋯N interactions) often enhance thermal resilience .

Advanced Research Questions

Q. How can crystallographic challenges, such as twinned crystals, be addressed during refinement?

- Methodological Answer : For twinned crystals (e.g., 180° rotation about [100]), use SHELXL’s TWIN command with a BASF parameter to model twin domains. Validate refinement with R-factor convergence and difference Fourier maps. For disorder in the azanium group, apply PART and DFIX instructions to constrain bond lengths and angles, ensuring chemically reasonable geometries .

Q. What computational approaches predict hydrogen bonding and molecular packing in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and predict hydrogen bond strengths. Compare with SCXRD-derived bond lengths and angles. Molecular dynamics simulations (e.g., using GROMACS) may elucidate packing dynamics, particularly for ribbon-like structures stabilized by O–H⋯N interactions .

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Cross-validate NMR chemical shifts with SCXRD torsion angles to confirm conformational differences (e.g., dihedral angles between aromatic rings). If discrepancies arise, consider polymorphism by screening crystallization conditions. For unresolved issues, employ solid-state NMR or Raman spectroscopy to probe bulk vs. single-crystal properties .

Q. What strategies optimize HPLC method development for impurity profiling?

- Methodological Answer : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Adjust gradient slope (e.g., 1% acetonitrile/min) to resolve closely eluting impurities. Validate method specificity via spiked degradation studies (acid/base hydrolysis, oxidation) .

Q. How is disorder in the azanium moiety managed during crystallographic refinement?

- Methodological Answer : Apply SHELXL’s SUMP and EADP constraints to model partial occupancy of disordered atoms. Use DELU and SIMU instructions to restrict anisotropic displacement parameters. Validate with Fo-Fc maps and check for residual electron density >0.5 eÅ, which may indicate unmodeled disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.